(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including an imidazole ring, a thiadiazole ring, and a piperidine ring
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole Derivatives
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Imidazole Derivative: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be prepared by cyclization of thiosemicarbazide with a carboxylic acid derivative.
Coupling Reactions: The imidazole and thiadiazole derivatives are then coupled with a piperidine derivative through a series of nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial and antifungal agent due to the presence of the imidazole and thiadiazole rings, which are known for their biological activities.
Medicine
In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. The presence of the fluorophenyl group enhances its ability to interact with biological targets.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as increasing its metabolic stability and enhancing its ability to cross biological membranes.
This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5OS/c25-21-6-2-1-5-20(21)23-28-27-22(32-23)19-4-3-12-30(15-19)24(31)18-9-7-17(8-10-18)14-29-13-11-26-16-29/h1-2,5-11,13,16,19H,3-4,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXZNWHLJVOSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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